molecular formula C25H29N3O2 B3635784 [3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone

[3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone

Cat. No.: B3635784
M. Wt: 403.5 g/mol
InChI Key: CAZTUEBDNROAGB-UHFFFAOYSA-N
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Description

[3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone is a complex organic compound with a molecular formula of C25H30N2O2 This compound is known for its unique structure, which includes a pyrazole ring, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

    Final Assembly: The final compound is assembled by linking the pyrazole and piperidine rings through a methylene bridge, often using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders, inflammation, and other medical conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-[4-(2-methylpropoxy)phenyl]piperazine
  • 3-{3-[4-(2-methylpropoxy)phenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl}-N-phenylpropanamide

Uniqueness

Compared to similar compounds, [3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone stands out due to its unique combination of a pyrazole ring and a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-19(2)18-30-22-13-11-20(12-14-22)24-23(25(29)27-15-7-4-8-16-27)17-28(26-24)21-9-5-3-6-10-21/h3,5-6,9-14,17,19H,4,7-8,15-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZTUEBDNROAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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